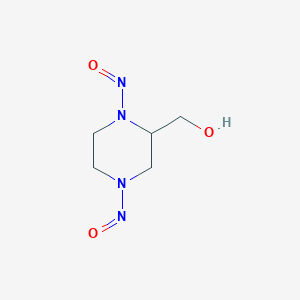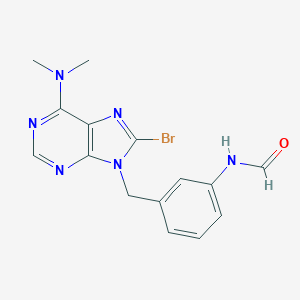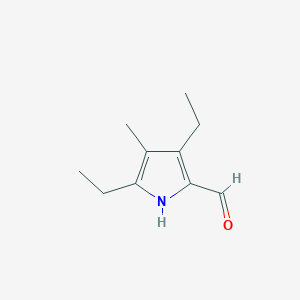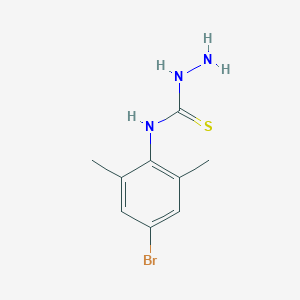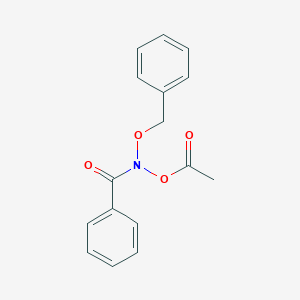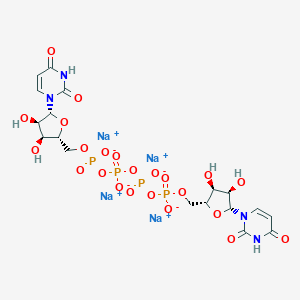
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide, also known as OXA-23, is a β-lactamase enzyme that is commonly found in Acinetobacter baumannii. This enzyme is responsible for the resistance of Acinetobacter baumannii to β-lactam antibiotics, which are commonly used to treat bacterial infections.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the hydrolysis of β-lactam antibiotics, which are commonly used to treat bacterial infections. This enzyme breaks down the β-lactam ring of these antibiotics, rendering them ineffective against Acinetobacter baumannii.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide are primarily related to its role in antibiotic resistance. This enzyme allows Acinetobacter baumannii to survive in the presence of β-lactam antibiotics, which can lead to the development of antibiotic-resistant infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it provides insight into the mechanisms of antibiotic resistance. This knowledge can be used to develop new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens.
A limitation of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it is difficult to study the enzyme in its natural environment. Acinetobacter baumannii is a complex organism that is difficult to culture in the lab, which can make it challenging to study the enzyme in a realistic setting.
Direcciones Futuras
There are several future directions for research on N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide. One area of focus is the development of new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens. Another area of focus is the development of new methods for studying the enzyme in its natural environment, which could provide valuable insights into the mechanisms of antibiotic resistance. Additionally, research could be conducted to identify other enzymes and mechanisms that contribute to antibiotic resistance in Acinetobacter baumannii and other pathogens.
Métodos De Síntesis
The synthesis of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyrrolidine-1-carboximidamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS).
Aplicaciones Científicas De Investigación
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide has been widely studied in scientific research due to its role in antibiotic resistance. This enzyme is commonly found in Acinetobacter baumannii, which is a pathogen that is responsible for a variety of infections, including pneumonia, bloodstream infections, and urinary tract infections.
Propiedades
Número CAS |
114212-83-8 |
|---|---|
Fórmula molecular |
C8H13N5O |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C8H13N5O/c1-6-10-8(14-12-6)11-7(9)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12) |
Clave InChI |
PIINYFHNSMVTLG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NOC(=N1)/N=C(/N)\N2CCCC2 |
SMILES |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
SMILES canónico |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
Sinónimos |
N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



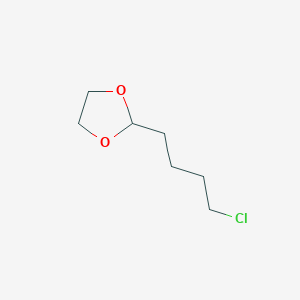
![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)

![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)

